molecular formula C7H14N2O B8555524 [(3-Methoxypropyl)(methyl)amino]acetonitrile

[(3-Methoxypropyl)(methyl)amino]acetonitrile

Cat. No. B8555524
M. Wt: 142.20 g/mol
InChI Key: APSPNJVHVZIETF-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

A solution of amine hydrochloride 272 (2.6 g, 18.7 mmol), aqueous glycolonitrile (55%, 2.4 mL, 24.7 mmol) and Et3N (4.0 mL, 28.1 mmol) was stirred at 50° C. for 3 h. The solution was cooled and partitioned between water (50 mL) and Et2O (50 mL). The organic fraction was washed with water (2×50 mL) and brine (50 mL), dried and the solvent evaporated to give nitrile 273 (1.94 g, 73%) as a colourless oil; 1H NMR δ 3.53 (s, 2H, CH2CN), 3.42 (t, J=6.3 Hz, 2H, CH2N), 3.33 (s, 3H, OCH3), 2.54 (t, J=7.1 Hz, 2H, CH2), 2.36 (s, 3H, NCH3), 1.73 (tt, J=7.1, 6.3 Hz, 2H, CH2); MS (APCI) m/z 143 (MH+, 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][CH3:7].[C:8](#[N:11])[CH2:9]O.CCN(CC)CC>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:9][C:8]#[N:11])[CH3:7]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COCCCNC
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(CO)#N
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water (50 mL) and Et2O (50 mL)
WASH
Type
WASH
Details
The organic fraction was washed with water (2×50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
COCCCN(C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.